Diethyl (4-ethoxy-2-oxopyrimidin-1(2H)-yl)propanedioate
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Overview
Description
Diethyl (4-ethoxy-2-oxopyrimidin-1(2H)-yl)propanedioate is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (4-ethoxy-2-oxopyrimidin-1(2H)-yl)propanedioate typically involves the condensation of ethyl acetoacetate with urea or thiourea under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Diethyl (4-ethoxy-2-oxopyrimidin-1(2H)-yl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Diethyl (4-ethoxy-2-oxopyrimidin-1(2H)-yl)propanedioate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activity.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of diethyl (4-ethoxy-2-oxopyrimidin-1(2H)-yl)propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Diethyl (4-hydroxy-2-oxopyrimidin-1(2H)-yl)propanedioate
- Diethyl (4-methoxy-2-oxopyrimidin-1(2H)-yl)propanedioate
- Diethyl (4-ethoxy-2-thioxopyrimidin-1(2H)-yl)propanedioate
Uniqueness
Diethyl (4-ethoxy-2-oxopyrimidin-1(2H)-yl)propanedioate is unique due to its specific ethoxy and oxo functional groups, which confer distinct chemical and biological properties. These properties may result in different reactivity, stability, and biological activity compared to similar compounds.
Properties
CAS No. |
64660-93-1 |
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Molecular Formula |
C13H18N2O6 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
diethyl 2-(4-ethoxy-2-oxopyrimidin-1-yl)propanedioate |
InChI |
InChI=1S/C13H18N2O6/c1-4-19-9-7-8-15(13(18)14-9)10(11(16)20-5-2)12(17)21-6-3/h7-8,10H,4-6H2,1-3H3 |
InChI Key |
MEUFOYQAOMECCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=O)N(C=C1)C(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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